

Spectroscopic Profile of Diphenylchlorosilane: A Technical Guide

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Compound of Interest

Compound Name: *Diphenylchlorosilane*

Cat. No.: *B167933*

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This technical guide provides a comprehensive overview of the spectroscopic data for **diphenylchlorosilane** ($(\text{C}_6\text{H}_5)_2\text{SiHCl}$), a key intermediate in organosilicon chemistry. Due to the reactive nature of the Si-Cl bond, careful handling and specific experimental conditions are required for accurate spectroscopic characterization. While a complete, publicly available, and experimentally verified dataset for **diphenylchlorosilane** remains elusive in aggregated databases, this guide synthesizes information from analogous compounds and general spectroscopic principles to provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of **diphenylchlorosilane**, providing insight into the proton, carbon, and silicon environments.

Table 1: Predicted NMR Spectroscopic Data for Diphenylchlorosilane

Nucleus	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Notes
^1H	~7.3 - 7.8	Multiplet	Aromatic protons on the two phenyl groups.
~5.5 - 6.0	Singlet	Si-H proton. The exact shift is sensitive to solvent and concentration.	
^{13}C	~128 - 135	Multiple signals	Aromatic carbons. The number of distinct signals will depend on the rotational dynamics of the phenyl groups.
^{29}Si	~ -5 to +15	Singlet (proton-decoupled)	The chemical shift is influenced by the electronegativity of the attached chlorine atom.

Note: These are predicted values based on data from similar compounds such as diphenylsilane and dichlorodiphenylsilane. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in **diphenylchlorosilane**, particularly the Si-H and Si-Cl bonds, as well as the phenyl groups.

Table 2: Characteristic IR Absorptions for Diphenylchlorosilane

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3070 - 3050	C-H stretch (aromatic)	Medium
~2150 - 2250	Si-H stretch	Strong
~1590	C=C stretch (aromatic ring)	Medium
~1430	Si-Ph stretch	Strong
~1120	In-plane C-H bend (aromatic)	Strong
~800 - 840	Si-Cl stretch	Strong
~730 - 690	Out-of-plane C-H bend (aromatic)	Strong

Reference Spectrum: The ATR FT-IR spectrum of the closely related compound, diphenylsilane, shows characteristic peaks for the Si-H and phenyl groups, which can be used as a reference for interpreting the spectrum of **diphenylchlorosilane**.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **diphenylchlorosilane**, aiding in its identification and structural confirmation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.^[2]

Table 3: Predicted Mass Spectrometry Data for Diphenylchlorosilane

m/z	Proposed Fragment	Notes
218/220	$[(\text{C}_6\text{H}_5)_2\text{SiHCl}]^+$	Molecular ion peak (M^+), showing isotopic pattern for Chlorine.
183	$[(\text{C}_6\text{H}_5)_2\text{SiH}]^+$	Loss of Cl radical.
141	$[\text{C}_6\text{H}_5\text{SiCl}]^+$	Loss of a phenyl radical.
105	$[\text{C}_6\text{H}_5\text{Si}]^+$	Loss of HCl and a phenyl radical.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation.

Note: The fragmentation pattern of chlorosilanes can be complex. The predicted fragments are based on common fragmentation pathways for related organosilicon compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **diphenylchlorosilane**. Due to its moisture sensitivity, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy

- Sample Preparation:
 - In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of **diphenylchlorosilane** in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl_3 , C_6D_6).
 - Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR tube is recommended to ensure an airtight seal.
- Data Acquisition:
 - Acquire ^1H , ^{13}C , and ^{29}Si NMR spectra on a standard NMR spectrometer.

- For ^{13}C and ^{29}Si NMR, proton decoupling should be used to simplify the spectra and improve signal-to-noise.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

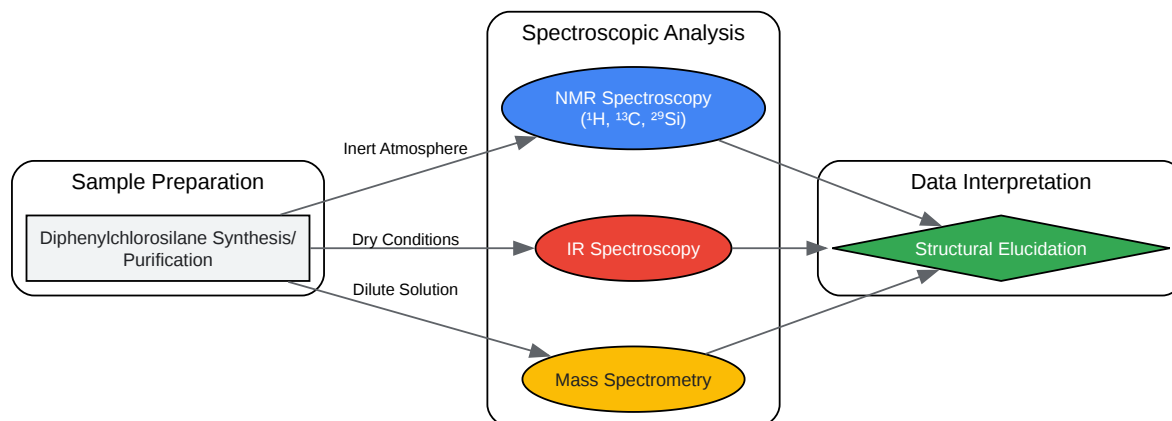
- Sample Preparation:
 - For Attenuated Total Reflectance (ATR) FT-IR, a small drop of the neat liquid can be placed directly on the ATR crystal in a dry environment.
 - Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl_4) can be prepared in a glovebox and analyzed in a sealed liquid IR cell.
- Data Acquisition:
 - Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **diphenylchlorosilane** in a volatile, dry organic solvent (e.g., dichloromethane, diethyl ether).
 - The concentration should be in the low $\mu\text{g/mL}$ range.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds or by direct infusion for less volatile samples.
 - Use electron ionization (EI) at 70 eV to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **diphenylchlorosilane**.



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A logical workflow for the spectroscopic analysis of **diphenylchlorosilane**.

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References

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